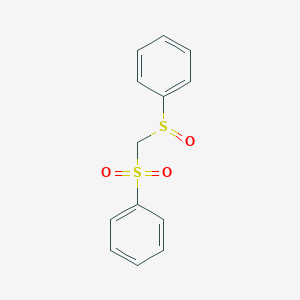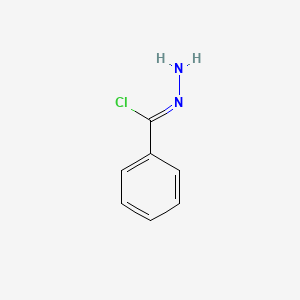
(Z)-benzenecarbohydrazonoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-benzenecarbohydrazonoyl chloride is an organic compound characterized by the presence of a benzenecarbohydrazonoyl group attached to a chloride atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-benzenecarbohydrazonoyl chloride typically involves the reaction of benzenecarbohydrazide with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
C6H5CONHNH2+SOCl2→C6H5CONHNHCl+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems can help maintain the anhydrous conditions and control the reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-benzenecarbohydrazonoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Hydrolysis: In the presence of water, this compound can hydrolyze to form benzenecarbohydrazide and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide may be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a benzenecarbohydrazonoyl amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-benzenecarbohydrazonoyl chloride is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for creating more complex molecules.
Biology and Medicine
In biological and medical research, derivatives of this compound are studied for their potential pharmacological properties. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory activities.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to form stable derivatives makes it useful in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (Z)-benzenecarbohydrazonoyl chloride and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, these compounds may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific derivative and its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenecarbohydrazide: A precursor to (Z)-benzenecarbohydrazonoyl chloride, it lacks the chloride group and has different reactivity.
Benzyl chloroformate: Another compound with a chloride group, but it has different functional groups and applications.
Zinc chloride: An inorganic compound with chloride ions, used in different contexts compared to this compound.
Uniqueness
This compound is unique due to its specific structure and reactivity. Its ability to undergo various chemical reactions and form stable derivatives makes it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C7H7ClN2 |
|---|---|
Molekulargewicht |
154.60 g/mol |
IUPAC-Name |
(Z)-benzenecarbohydrazonoyl chloride |
InChI |
InChI=1S/C7H7ClN2/c8-7(10-9)6-4-2-1-3-5-6/h1-5H,9H2/b10-7- |
InChI-Schlüssel |
SZJWUXOVPQVGSQ-YFHOEESVSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=N/N)/Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NN)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyano-N-[(5-methylpyrazin-2-YL)methyl]acetamide](/img/structure/B13750727.png)
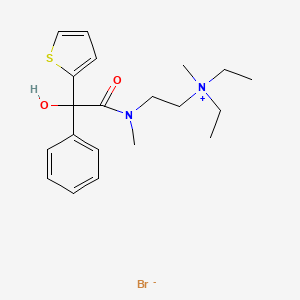

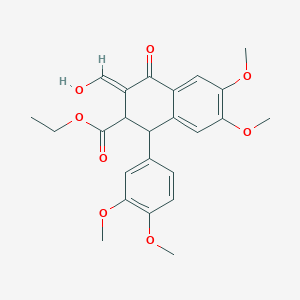
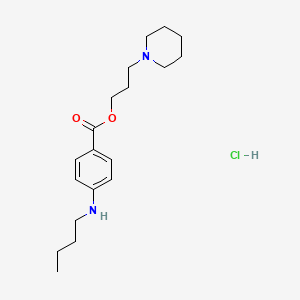
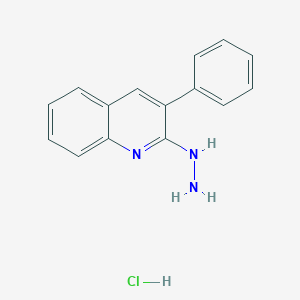
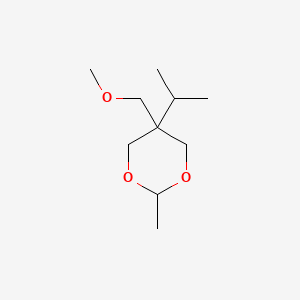

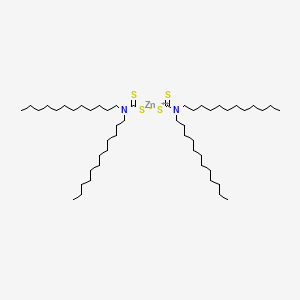
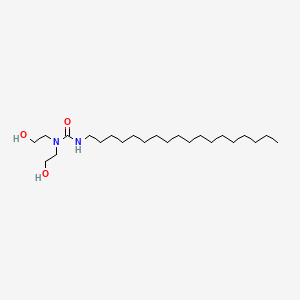
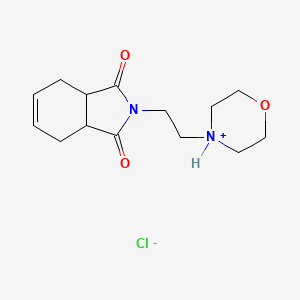
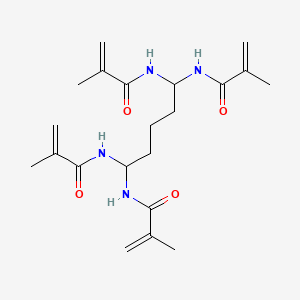
![(3S,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-one](/img/structure/B13750785.png)
